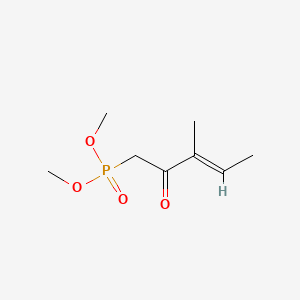
Phosphonic acid, (3-methyl-2-oxo-3-pentenyl)-, dimethyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The phosphonate group imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate can be synthesized through various methods. One common approach involves the reaction of a suitable phosphite with an appropriate halide under controlled conditions. For example, the reaction of trimethyl phosphite with a halomethane can yield the desired phosphonate via the Michaelis-Arbuzov reaction . This reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation and dephosphorylation processes. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: A simpler phosphonate with similar chemical properties but different applications.
Phosphonic acids: Compounds with a similar phosphonate group but differing in their oxidation state and reactivity.
Phosphonates with different substituents: Variations in the substituents attached to the phosphonate group can lead to differences in reactivity and applications.
Eigenschaften
Molekularformel |
C8H15O4P |
|---|---|
Molekulargewicht |
206.18 g/mol |
IUPAC-Name |
(E)-1-dimethoxyphosphoryl-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C8H15O4P/c1-5-7(2)8(9)6-13(10,11-3)12-4/h5H,6H2,1-4H3/b7-5+ |
InChI-Schlüssel |
YTFZUPYEUDNYBO-FNORWQNLSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)CP(=O)(OC)OC |
Kanonische SMILES |
CC=C(C)C(=O)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


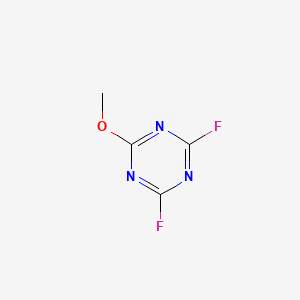
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
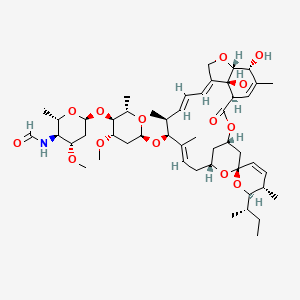
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
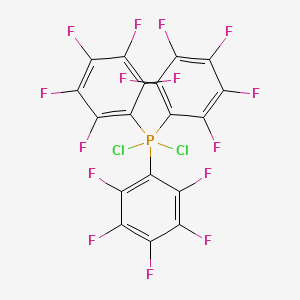


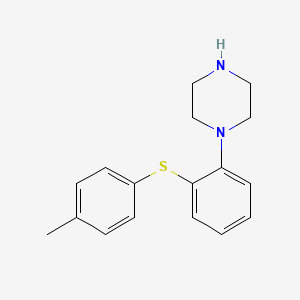
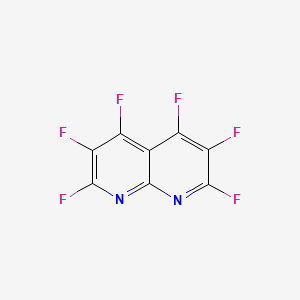
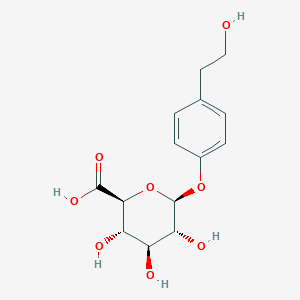
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
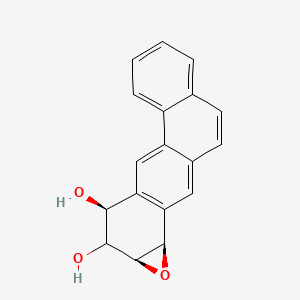
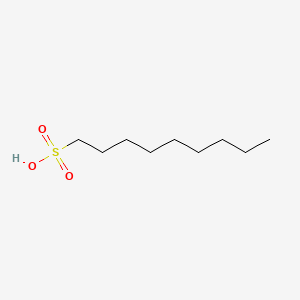
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
